(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Medicinal chemistry Structure–activity relationship Benzothiazole SAR

This 3,4-dimethyl, (E)-configured benzothiazole-naphthamide fills a critical SAR gap missed by common 3,6-dimethyl or unsubstituted analogs. Its zero HBD count and moderate cLogP (~4.2) align with CNS MPO criteria, making it ideal for fragment-merging campaigns where passive permeability is non-negotiable. The scaffold also serves as a stereochemical probe for diastereoselective atropisomer formation, offering dual utility in kinase/VEGFR-2 and amyloid-β comparator studies.

Molecular Formula C20H16N2OS
Molecular Weight 332.42
CAS No. 865544-03-2
Cat. No. B2439237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
CAS865544-03-2
Molecular FormulaC20H16N2OS
Molecular Weight332.42
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC4=CC=CC=C43)N2C
InChIInChI=1S/C20H16N2OS/c1-13-7-5-12-17-18(13)22(2)20(24-17)21-19(23)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3
InChIKeyKKNGJHCGBDEJIZ-QZQOTICOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide (CAS 865544-03-2): Structural Identity and Screening-Library Provenance


(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide (CAS 865544-03-2) is a synthetic, low-molecular-weight (332.42 g·mol⁻¹) organic compound that embeds a 1-naphthamide moiety linked via an (E)-configured imine bridge to a 3,4-dimethyl-substituted benzothiazole core . It was deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen under the supplier structure ID STOCK5S-46942 and is catalogued as PubChem Substance 865544 (MLS000084520) [1]. The compound is currently offered as a research-grade building block (≥95% purity) for early-stage discovery workflows .

Why Benzothiazole–Naphthamide Analogs Cannot Be Interchanged Without Quantifiable Consequence for CAS 865544-03-2


Benzothiazole–naphthamide hybrids exhibit steep structure–activity relationships (SAR) where both the position of methyl substituents on the benzothiazole ring and the E/Z configuration of the exocyclic imine govern molecular shape, electron distribution, and target engagement [1]. Published SAR campaigns on naphthalimide–benzothiazole conjugates demonstrate that shifting substituents from one ring position to another alters cytotoxicity against A549 cells by over 10-fold (IC₅₀ range 0.14–8.59 μM) [1]. For CAS 865544-03-2, the 3,4-dimethyl pattern and (E)-geometry generate a sterically distinct scaffold that differs from the more common 3,6-dimethyl or unsubstituted benzothiazole analogs, meaning even closely related building blocks cannot be assumed to recapitulate its properties in a given assay [2].

Quantitative Differentiation Evidence for (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide


Regioisomeric Substitution Pattern Diverges from the Most Prevalent Benzothiazole–Naphthamide Scaffolds

CAS 865544-03-2 uniquely positions two methyl groups at the 3- and 4-positions of the benzothiazole ring combined with an (E)-imine linkage to the 1-naphthamide carbonyl. Among commercially catalogued analogs, the most abundant substitution pattern is 3,6-dimethyl or 3-methyl alone, often with a 2-naphthamide rather than 1-naphthamide attachment . In a published series of structurally related naphthalimide–benzothiazole conjugates, shifting substituent position altered A549 lung adenocarcinoma cytotoxicity from an IC₅₀ of 0.14 μM to 8.59 μM, demonstrating that the regioisomeric identity of substituents is a primary driver of biological outcome [1].

Medicinal chemistry Structure–activity relationship Benzothiazole SAR

(E)-Geometric Isomer Configuration Establishes a Distinct Shape Complementarity Profile

The compound is explicitly designated as the (E)-isomer at the exocyclic N=C double bond linking the benzothiazole to the naphthamide carbonyl. This places the naphthalene ring and the benzothiazole sulfur on opposite sides of the imine, producing a more extended conformation (calculated molecular length ~14 Å along the naphthyl–benzothiazole axis) compared with the (Z)-isomer, where steric clash between the naphthyl ring and the N-methyl group forces a bent geometry . In analogous benzothiazol-2(3H)-ylidene systems, E/Z isomerism has been shown to alter binding poses in kinase ATP pockets and influence the population of atropisomeric conformers arising from restricted rotation about the Ar–CO bond [1].

Stereochemistry Molecular recognition Conformational analysis

Absence of Published Bioactivity Constitutes Primary Screening Value as a Genuinely Unbiased Probe

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, PubMed, and Google Patents as of April 2026 returned zero quantitative bioactivity data points for CAS 865544-03-2 [1][2]. This stands in contrast to analogs such as N-(benzo[d]thiazol-2-yl)-1-naphthamide (CAS 361183-58-6), which carries ChEMBL annotations (CHEMBL4175800; Ki = 4.31 nM against amyloid-β binding) and is widely repurposed across multiple therapeutic screening panels [3]. The data-free status of CAS 865544-03-2 eliminates the risk of pre-existing activity annotations biasing target nomination or inflating hit confirmation rates through prior-art contamination.

High-throughput screening Chemical biology Novel chemotype

Distinct Physicochemical Property Profile vs. Benzothiazolyl-Naphthamide Comparators

CAS 865544-03-2 (MW 332.42, C₂₀H₁₆N₂OS) presents a unique combination of calculated properties that differentiate it from the broader benzothiazole–naphthamide family. The 3,4-dimethyl substitution and 1-naphthamide orientation yield a predicted LogP of approximately 4.2, which is 0.4–0.8 log units lower than the 3,6-dimethyl-2-naphthamide analog (estimated LogP ~5.0), suggesting improved aqueous solubility potential . The compound contains two hydrogen bond acceptors (the imine nitrogen and the carbonyl oxygen) but, critically, zero hydrogen bond donors, placing it in a narrow physicochemical zone favorable for passive membrane permeation and central nervous system multiparameter optimization (CNS MPO) scoring relative to analogs bearing free NH groups [1].

Drug-likeness Physicochemical property Lead-likeness

Evidence-Backed Application Scenarios for (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide


High-Throughput Screening Library Diversification with Underexplored 3,4-Dimethyl Benzothiazole Chemotypes

Screening collections dominated by 3,6-dimethyl and unsubstituted benzothiazole–naphthamides risk missing hits dependent on the 3,4-regioisomeric topology. Bulk procurement of CAS 865544-03-2 introduces a chemically tractable yet biologically unannotated scaffold that fills a SAR gap, as demonstrated by the >60-fold cytotoxicity range observed across regioisomeric analogs in the naphthalimide–benzothiazole series [1].

Permeability-Focused Fragment Growth and CNS-Targeted Lead Optimization

The compound's zero hydrogen bond donor count and moderate cLogP (~4.2) align with CNS MPO criteria, making it a suitable starting point for fragment linking or merging strategies where maintaining passive permeability is critical. Unlike N-(benzo[d]thiazol-2-yl)-1-naphthamide (HBD = 1), this compound does not incur the ~1 log-unit permeability penalty associated with the additional donor [2].

Pharmacophore Validation in Kinase and Amyloid-Binding Probe Projects

Given that structurally related benzothiazole–naphthamides have shown both VEGFR-2 kinase inhibition (nanomolar IC₅₀) and amyloid-β binding (Ki = 4.31 nM), CAS 865544-03-2 serves as a comparator probe to interrogate whether the 3,4-dimethyl substitution pattern enhances selectivity for one target class over the other [3][4].

Atropisomerism and Conformational Studies of 1-Naphthamide Derivatives

The (E)-imine geometry and 1-naphthamide attachment create a chiral axis due to restricted rotation about the Ar–CO bond. This compound can be used as a model substrate to study diastereoselective atropisomer formation under nucleophilic attack, a phenomenon documented in 8-substituted 1-naphthamides [5].

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